3-ethoxy-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide
Description
3-Ethoxy-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide is a substituted benzenesulfonamide characterized by:
- Ethoxy and fluoro substituents at the 3- and 4-positions of the benzene ring.
- A furan-2-ylmethyl group attached to the sulfonamide nitrogen.
This structural motif combines electron-withdrawing (fluoro) and electron-donating (ethoxy) groups, which modulate electronic properties and steric bulk.
Properties
IUPAC Name |
3-ethoxy-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO4S/c1-2-18-13-8-11(5-6-12(13)14)20(16,17)15-9-10-4-3-7-19-10/h3-8,15H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAESOYIMTAFDNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a suitable benzene derivative to introduce the sulfonamide group.
Introduction of the Fluoro and Ethoxy Groups: Fluorination and ethoxylation reactions are carried out to introduce the fluoro and ethoxy substituents on the benzene ring.
Attachment of the Furan-2-ylmethyl Group: The final step involves the coupling of the furan-2-ylmethyl group to the benzenesulfonamide core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The fluoro and ethoxy groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemical Properties and Mechanism of Action
The molecular formula of 3-ethoxy-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide is C₁₃H₁₄FNO₄S, with a molecular weight of approximately 299.32 g/mol. The compound's structure is essential for its biological activity, as it allows for interactions with various biological targets through hydrogen bonding and hydrophobic interactions.
| Component | Description |
|---|---|
| Benzenesulfonamide | Core structure providing biological activity |
| Ethoxy Group | Enhances hydrophobic interactions |
| Fluoro Group | Increases electron-withdrawing properties |
| Furan-2-ylmethyl Group | Contributes to binding interactions |
The sulfonamide moiety facilitates hydrogen bonding with enzymes and receptors, while the ethoxy and fluoro groups enhance these interactions, potentially modulating enzyme kinetics or receptor signaling pathways. This mechanism of action positions the compound as a candidate for drug development and biochemical research.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reaction pathways, including nucleophilic substitutions and coupling reactions.
Biological Studies
The compound's unique structure makes it suitable for studying enzyme interactions and biological pathways. Research has demonstrated its potential to influence enzyme activity and receptor function, making it valuable in pharmacological studies.
Material Science
In industrial applications, this compound can be used in the development of specialty chemicals and materials with tailored properties. Its ability to interact with other chemical entities can lead to innovations in material design.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Enzyme Interaction Studies : Research indicates that this compound can bind effectively to specific enzymes involved in metabolic pathways, potentially leading to new therapeutic strategies for metabolic disorders.
- Antimicrobial Activity : Preliminary investigations suggest that derivatives of benzenesulfonamide exhibit antimicrobial properties. The unique functional groups in this compound may enhance its efficacy against resistant bacterial strains.
- Pharmacological Potential : A study focused on the compound's interaction with sodium channels suggests potential applications in treating sodium channel-mediated diseases such as epilepsy. The ability to modulate these channels could lead to new treatment options for seizure disorders.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide involves its interaction with molecular targets through its functional groups. The sulfonamide group can form hydrogen bonds with biological molecules, while the fluoro and ethoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their distinguishing features are summarized below:
*Estimated based on analogs in .
Substituent Impact:
- Ethoxy vs. methoxy : Ethoxy provides greater steric bulk, possibly reducing metabolic degradation compared to methoxy.
- Heterocyclic amines : Pyridine () and indazole () groups introduce hydrogen-bonding or π-stacking capabilities, critical for target engagement.
Physicochemical Properties
- Solubility : Pyridine-containing analogs () likely have higher aqueous solubility due to the basic nitrogen, whereas furan derivatives () may prioritize membrane penetration.
- Crystal Packing : Related compounds exhibit C–H···O or C–H···π interactions . The ethoxy group in the title compound could disrupt dense packing, improving bioavailability.
Biological Activity
3-Ethoxy-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide is a synthetic compound notable for its unique structural features, including a benzenesulfonamide core with an ethoxy group, a fluoro substituent, and a furan-2-ylmethyl group. This combination of functional groups contributes to its potential biological activity, making it an interesting candidate for pharmaceutical research and development.
Chemical Structure and Properties
The molecular formula of this compound is C13H14FNO4S, with a molecular weight of approximately 299.32 g/mol. The compound's structure is characterized by the following key components:
| Component | Description |
|---|---|
| Benzenesulfonamide | Core structure providing biological activity |
| Ethoxy Group | Enhances hydrophobic interactions |
| Fluoro Group | Increases electron-withdrawing properties |
| Furan-2-ylmethyl Group | Contributes to binding interactions |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The sulfonamide moiety can form hydrogen bonds with enzymes and receptors, while the ethoxy and fluoro groups enhance these interactions, potentially modulating enzyme kinetics or receptor signaling pathways.
Biological Activity Studies
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes due to its structural properties. For instance, studies have demonstrated that similar sulfonamide compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammatory responses .
- Cytotoxicity : Preliminary cytotoxicity assays suggest that this compound may exhibit selective toxicity against cancer cell lines. For example, compounds with similar structures have been evaluated for their cytotoxic effects on MCF-7 breast cancer cells, showing promising results .
- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. The specific structural features of this compound may enhance its efficacy against bacterial targets by simultaneously inhibiting multiple intracellular pathways .
Case Studies
Several case studies highlight the biological activities associated with compounds structurally similar to this compound:
- Inhibition of COX Enzymes : A study evaluated the effects of various sulfonamide derivatives on COX enzymes, revealing that compounds with electron-withdrawing groups like fluorine exhibited increased inhibitory activity .
- Cytotoxicity Against Cancer Cells : Research on furochromone derivatives showed dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that similar mechanisms might be exploitable in developing anticancer agents using this compound .
- Antibacterial Properties : Studies have indicated that modifications in the sulfonamide structure can lead to significant changes in antibacterial potency, emphasizing the importance of structural optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
